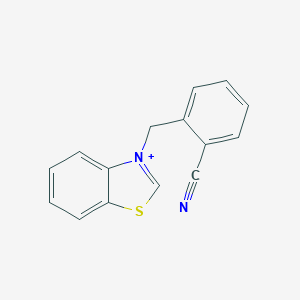

3-(2-Cyanobenzyl)-1,3-benzothiazol-3-ium

説明

Structure

3D Structure

特性

分子式 |

C15H11N2S+ |

|---|---|

分子量 |

251.3 g/mol |

IUPAC名 |

2-(1,3-benzothiazol-3-ium-3-ylmethyl)benzonitrile |

InChI |

InChI=1S/C15H11N2S/c16-9-12-5-1-2-6-13(12)10-17-11-18-15-8-4-3-7-14(15)17/h1-8,11H,10H2/q+1 |

InChIキー |

KMTXVLPAAQDQTB-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C[N+]2=CSC3=CC=CC=C32)C#N |

正規SMILES |

C1=CC=C(C(=C1)C[N+]2=CSC3=CC=CC=C32)C#N |

製品の起源 |

United States |

Foundational & Exploratory

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Synthesis and Characterization of 3-(2-Cyanobenzyl)-1,3-benzothiazol-3-ium

Introduction: The Emerging Potential of Novel Benzothiazolium Scaffolds

Benzothiazole and its derivatives are cornerstone heterocyclic structures in the landscape of medicinal chemistry and materials science.[1] Their rigid, bicyclic framework is a "privileged scaffold," appearing in a multitude of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The quaternization of the nitrogen atom in the thiazole ring to form benzothiazolium salts further enhances their utility, introducing a positive charge that can modulate physicochemical properties and biological interactions. These cationic species have found applications as fluorescent probes, catalysts, and therapeutic agents.

This guide provides a comprehensive technical overview of the synthesis and characterization of a novel benzothiazolium derivative: 3-(2-Cyanobenzyl)-1,3-benzothiazol-3-ium . The introduction of the 2-cyanobenzyl moiety is a deliberate design choice. The cyano group is a versatile functional handle for further chemical transformations and can influence the electronic properties of the molecule, potentially leading to unique fluorescent characteristics or enhanced biological activity.[4] This document is structured to provide not just a set of protocols, but a scientifically grounded narrative that explains the rationale behind the experimental choices, ensuring a reproducible and thorough understanding of this promising new chemical entity.

Proposed Synthesis: A Mechanistic Approach to N-Alkylation

The most direct and efficient route to 3-(2-Cyanobenzyl)-1,3-benzothiazol-3-ium is the N-alkylation of the parent 1,3-benzothiazole with a suitable 2-cyanobenzyl halide. This is a classic SN2 reaction where the lone pair of electrons on the nitrogen atom of the benzothiazole acts as a nucleophile, attacking the electrophilic benzylic carbon of the 2-cyanobenzyl halide and displacing the halide ion.

The choice of the leaving group on the benzyl halide (e.g., bromide or chloride) can influence the reaction rate, with bromide generally being a better leaving group than chloride. The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile or dimethylformamide (DMF), to solvate the resulting salt and facilitate the reaction. Heating is often employed to increase the reaction rate.

Caption: Synthetic scheme for 3-(2-Cyanobenzyl)-1,3-benzothiazol-3-ium Bromide.

Experimental Protocol: Synthesis of 3-(2-Cyanobenzyl)-1,3-benzothiazol-3-ium Bromide

This protocol is a self-validating system, with clear steps for reaction setup, monitoring, and product isolation.

-

Reagent Preparation:

-

In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.35 g (10 mmol) of 1,3-benzothiazole in 30 mL of dry acetonitrile.

-

Add 1.96 g (10 mmol) of 2-cyanobenzyl bromide to the solution. Safety Note: 2-Cyanobenzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.

-

-

Reaction Execution:

-

Stir the reaction mixture at room temperature for 15 minutes.

-

Heat the mixture to reflux (approximately 82 °C) and maintain this temperature.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., dichloromethane:methanol, 95:5). The formation of the polar salt product will be evident by a new spot with a lower Rf value compared to the starting materials. The reaction is typically complete within 12-24 hours.

-

-

Product Isolation and Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, being a salt, will likely precipitate out of the acetonitrile upon cooling. If not, the volume of the solvent can be reduced under reduced pressure to induce precipitation.

-

Collect the precipitate by vacuum filtration and wash the solid with a small amount of cold diethyl ether to remove any unreacted starting materials.

-

For further purification, recrystallize the crude product from a suitable solvent system, such as ethanol or a mixture of methanol and diethyl ether.

-

Dry the purified white to off-white crystalline solid under vacuum to a constant weight.

-

In-depth Characterization: A Multi-faceted Approach to Structural Elucidation

The unambiguous identification of the synthesized 3-(2-Cyanobenzyl)-1,3-benzothiazol-3-ium requires a combination of spectroscopic and analytical techniques. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive and definitive characterization of the molecule.

Caption: Workflow for the characterization of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR spectra should be acquired.

Protocol for NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄. The choice of solvent is critical as the compound is a salt and may have limited solubility in less polar solvents like chloroform-d.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[5] Standard acquisition parameters should be used. For ¹³C NMR, a proton-decoupled spectrum is typically acquired. Further 2D NMR experiments, such as COSY, HSQC, and HMBC, can be performed to confirm assignments.

Predicted NMR Spectral Data

The following table summarizes the expected chemical shifts (δ) for 3-(2-Cyanobenzyl)-1,3-benzothiazol-3-ium bromide in DMSO-d₆.

| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment |

| H-2 | ~9.8 | s | 1H | Thiazolium proton |

| Aromatic H | 7.5 - 8.5 | m | 8H | Benzothiazole & Benzyl protons |

| CH₂ | ~6.0 | s | 2H | N-CH₂ |

| ¹³C NMR | δ (ppm) | Assignment | ||

| C=N | ~165 | Thiazolium C2 | ||

| Aromatic C | 115 - 140 | Benzothiazole & Benzyl carbons | ||

| C≡N | ~118 | Cyano carbon | ||

| CH₂ | ~55 | N-CH₂ |

Note: The exact chemical shifts may vary depending on the solvent and the concentration. The downfield shift of the H-2 proton is characteristic of the acidic proton in the thiazolium ring.[6] The methylene protons (N-CH₂) are also expected to be significantly downfield due to the adjacent positively charged nitrogen atom.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Protocol for FTIR Analysis

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Predicted FTIR Spectral Data

The FTIR spectrum will provide a unique "fingerprint" of the molecule.[7]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Predicted Intensity |

| 3100 - 3000 | C-H stretch | Aromatic | Medium |

| 2230 - 2210 | C≡N stretch | Cyano | Medium to Strong |

| 1620 - 1580 | C=N stretch | Thiazolium ring | Medium |

| 1550 - 1450 | C=C stretch | Aromatic rings | Strong |

| 1400 - 1200 | C-H in-plane bend | Aromatic | Medium |

| 800 - 700 | C-H out-of-plane bend | Aromatic | Strong |

The presence of a sharp, strong absorption band around 2220 cm⁻¹ is a key diagnostic for the cyano group.[8] The various bands in the fingerprint region (below 1500 cm⁻¹) will be characteristic of the benzothiazolium ring system.[9][10]

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is ideal for the analysis of pre-charged species like quaternary ammonium salts.

Protocol for ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode.

Predicted Mass Spectrometry Data

The ESI-MS spectrum is expected to show a prominent peak corresponding to the mass of the cation.

| m/z (calculated) | Ion |

| 251.07 | [C₁₅H₁₁N₂S]⁺ |

The molecular formula of the cation is C₁₅H₁₁N₂S. The calculated monoisotopic mass is 251.0694. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the ion.[11] The mass spectrum will not show the counter-ion (bromide) as ESI-MS typically detects charged species.

Single-Crystal X-ray Diffraction

For an unequivocal confirmation of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard.[12][13]

Protocol for Single-Crystal Growth and X-ray Diffraction

-

Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents).[14] The key is to allow the crystals to form slowly to obtain high-quality, single crystals.

-

Data Collection: Mount a suitable single crystal on a goniometer head and place it on the diffractometer.[15] Collect the diffraction data using a suitable X-ray source (e.g., Mo Kα radiation).

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected diffraction data.[16]

A successful crystal structure determination will provide precise information on bond lengths, bond angles, and the overall molecular geometry, as well as the packing of the ions in the crystal lattice.

Data Interpretation and Structural Confirmation

The convergence of data from these complementary analytical techniques provides an irrefutable confirmation of the structure and purity of 3-(2-Cyanobenzyl)-1,3-benzothiazol-3-ium.

-

NMR spectroscopy confirms the connectivity of the atoms and the presence of the key structural motifs: the benzothiazolium ring and the 2-cyanobenzyl group.

-

FTIR spectroscopy verifies the presence of the characteristic functional groups, most notably the cyano group.

-

Mass spectrometry confirms the molecular weight of the cationic portion of the molecule.

-

Single-crystal X-ray diffraction , if successful, provides the ultimate proof of the three-dimensional structure.

Safety Precautions

Standard laboratory safety practices should be followed at all times. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. All manipulations should be carried out in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all reagents before use.

References

-

Benzothiazolium salts as reagents for the deoxygenative perfluoroalkylthiolation of alcohols. (2021). Beilstein Journal of Organic Chemistry, 17, 89-96. Available from: [Link]

-

Shackman, H. (2015). A novel route to recognizing quaternary ammonium cations using electrospray mass spectrometry. Journal of the American Society for Mass Spectrometry, 26(3), 433-440. Available from: [Link]

-

Rostkowski, K. M., et al. (2023). LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine. Journal of Chromatography B, 1214, 123562. Available from: [Link]

- Hünig, S., & Kiesslich, G. (1970). Benzothiazolium derivatives. III. Nucleophilic substitution reactions of benzothiazolium salts. Justus Liebigs Annalen der Chemie, 738(1), 69-83.

-

Li, Y., et al. (2015). Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry. Analytical Methods, 7(15), 6215-6220. Available from: [Link]

-

Rostkowski, K. M., et al. (2023). LC-MS/MS methods for the determination of 30 quaternary ammonium compounds including benzalkonium and paraquat in human serum and urine. Journal of Chromatography B, 1214, 123562. Available from: [Link]

-

Balasanmugam, K., et al. (1984). Laser mass spectrometry of diquaternary ammonium salts. Analytical Chemistry, 56(6), 866-870. Available from: [Link]

-

Sutoris, V., et al. (1976). Benzothiazole compounds. XV. Nucleophilic substitution reactions on benzothiazolium salts. Chemical Papers, 30(5), 658-663. Available from: [Link]

- Jamel, H. O. (2017). Synthesis, Characterization and Biological Activity of benzothiazole Complexes. Al-Qadisiyah Journal of Pharmacy, 7(1).

-

Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry, 43(11), 901-906. Available from: [Link]

-

Harding, M. M. (2022). X-ray Studies of Molecular Structure during the Crystallisation of Organic Salts. University of Edinburgh. Available from: [Link]

-

University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. Available from: [Link]

-

Lyubchyk, A., et al. (2020). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 25(22), 5363. Available from: [Link]

-

Bakulina, O., et al. (2023). Nucleophile-induced ring contraction in pyrrolo[2,1-c][17][18]benzothiazines: access to pyrrolo[2,1-b][17][19]benzothiazoles. Beilstein Journal of Organic Chemistry, 19, 46-56. Available from: [Link]

-

Oreate AI. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Oreate AI Blog. Available from: [Link]

-

Venkatachalam, S., et al. (2023). Theoretical FT-IR spectrum of benzothiazole. Journal of Molecular Liquids. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information for Direct oxidative coupling of thiols and benzylic ethers via C(sp3)-H bond activation. Available from: [Link]

-

Chen, J., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. Available from: [Link]

-

ResearchGate. (n.d.). Thiazolium and Benzothiazolium Ionic Liquids, Ionic Liquids – Classes and Properties. Available from: [Link]

-

Mamedov, V. A., et al. (2022). About the Direction of Selective Alkylation and Cyanoethylation of Benzimidazoles, Benzothiazoles and Benzopyrimidines. Journal of Basic and Applied Research in Biomedicine, 8(1), 455-463. Available from: [Link]

-

Mahajan, N. D., & Jain, N. (2021). Heterocyclic Compounds And Their Applications In The Field Of Biology: A Detailed Study. Natural Volatiles & Essential Oils, 8(4), 13223-13229. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Available from: [Link]

-

Bédé, L. A., et al. (2019). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. International Journal of Chemistry, 11(1), 84. Available from: [Link]

-

Carleton College. (2007). Single-crystal X-ray Diffraction. Science Education Resource Center. Available from: [Link]

-

University of Aveiro. (n.d.). Determination of crystal structure by single crystal X-ray diffraction. Available from: [Link]

-

MDPI. (2022). Applications of Heterocyclic Compounds. Encyclopedia. Available from: [Link]

-

Beilstein Journals. (2022). Supporting Information: N-Aryl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Available from: [Link]

-

Reachem. (2024). Applications of Heterocyclic Compounds in Pharmaceuticals. Available from: [Link]

-

NIST. (n.d.). Benzothiazole. NIST WebBook. Available from: [Link]

- Google Patents. (n.d.). CN112585129B - Heterocyclic compounds, their preparation and use.

-

Doležal, M. (2017). Heterocycles in Medicinal Chemistry. Molecules, 22(8), 1283. Available from: [Link]

-

Al-Adiwish, W. M., et al. (2017). Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents. Annals of Advances in Chemistry, 1(1), 1-6. Available from: [Link]

-

Tchoukoua, A., et al. (2017). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. Molecules, 22(7), 1198. Available from: [Link]

-

Sivaraman, N., et al. (2007). Synthesis of novel benzothiazole compounds with an extended conjugated system. Arkivoc, 2007(16), 113-122. Available from: [Link]

-

Ziegler, D. S., et al. (2021). Synthesis and reactivity of azole-based iodazinium salts. Beilstein Journal of Organic Chemistry, 17, 1877-1884. Available from: [Link]

-

Mamedov, V. A., et al. (2022). About the Direction of Selective Alkylation and Cyanoethylation of Benzimidazoles, Benzothiazoles and Benzopyrimidines. Journal of Basic and Applied Research in Biomedicine, 8(1), 455-463. Available from: [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Available from: [Link]

-

Persaud, D., et al. (2022). A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation. Molecules, 27(19), 6296. Available from: [Link]

Sources

- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nveo.org [nveo.org]

- 3. Applications of Heterocyclic Compounds in Pharmaceuticals - Reachem [reachemchemicals.com]

- 4. advancechemjournal.com [advancechemjournal.com]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. repository.qu.edu.iq [repository.qu.edu.iq]

- 9. researchgate.net [researchgate.net]

- 10. Benzothiazole [webbook.nist.gov]

- 11. A novel route to recognizing quaternary ammonium cations using electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]

- 13. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 14. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 15. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 16. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 17. Benzothiazolium salts as reagents for the deoxygenative perfluoroalkylthiolation of alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 18. semanticscholar.org [semanticscholar.org]

- 19. LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]

A Predictive Spectroscopic and Application Guide to 3-(2-Cyanobenzyl)-1,3-benzothiazol-3-ium: A Novel Fluorogenic Probe for Cyanide Detection

This technical guide provides a comprehensive predictive analysis of the spectroscopic properties of 3-(2-Cyanobenzyl)-1,3-benzothiazol-3-ium, a compound of significant interest for its potential as a selective and sensitive fluorogenic sensor. In the absence of direct experimental data for this specific molecule in published literature, this guide synthesizes information from closely related benzothiazole and benzothiazolium derivatives to forecast its spectral behavior and outline robust protocols for its characterization and application, particularly in the detection of cyanide anions. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of analytical chemistry, chemical biology, and environmental monitoring.

Introduction: The Rationale for 3-(2-Cyanobenzyl)-1,3-benzothiazol-3-ium as a Chemosensor

Benzothiazole derivatives are a well-established class of heterocyclic compounds utilized as fluorescent probes for various analytes.[1] Their utility stems from a rigid, conjugated structure that often results in high fluorescence quantum yields and large Stokes shifts.[1] The introduction of a positive charge on the thiazole nitrogen, forming a benzothiazolium salt, enhances its electrophilicity. This feature is crucial for designing sensors that operate via nucleophilic addition, a common mechanism for the detection of anions like cyanide (CN⁻).[2]

The design of 3-(2-Cyanobenzyl)-1,3-benzothiazol-3-ium is predicated on the hypothesis that the cyanobenzyl moiety will serve as a recognition site for cyanide, leading to a measurable change in the compound's spectroscopic properties. The highly toxic nature of cyanide necessitates the development of sensitive and selective detection methods, and fluorescent sensors offer a powerful tool for this purpose in both environmental and biological contexts.[3][4] This guide will explore the anticipated spectroscopic signature of this novel compound and provide the foundational methodologies for its empirical validation.

Predicted Spectroscopic Properties

The following sections detail the expected spectroscopic characteristics of 3-(2-Cyanobenzyl)-1,3-benzothiazol-3-ium based on data from analogous compounds.

UV-Visible Absorption Spectroscopy

Benzothiazole derivatives typically exhibit intense absorption bands in the UV-visible region, arising from π-π* and intramolecular charge transfer (ICT) transitions.[5] For 3-(2-Cyanobenzyl)-1,3-benzothiazol-3-ium, we predict a primary absorption band in the near-UV region. The position of this band will be influenced by the solvent polarity, a phenomenon known as solvatochromism.[6]

Table 1: Predicted UV-Visible Absorption Data for 3-(2-Cyanobenzyl)-1,3-benzothiazol-3-ium in Various Solvents

| Solvent | Predicted λmax (nm) | Rationale |

| Methanol | 320-340 | In polar protic solvents, stabilization of the ground state is expected, leading to a blue shift. |

| Acetonitrile | 330-350 | A polar aprotic solvent, a slight red shift compared to methanol is anticipated. |

| Dichloromethane | 340-360 | In less polar solvents, a red shift is expected due to greater stabilization of the excited state. |

Upon nucleophilic addition of cyanide to the C=N bond of the benzothiazolium ring, a disruption of the conjugation is expected, leading to a significant blue shift in the absorption spectrum. This change can be monitored to quantify the concentration of cyanide.

Fluorescence Spectroscopy

Many benzothiazole derivatives are highly fluorescent.[7][8] The fluorescence emission of 3-(2-Cyanobenzyl)-1,3-benzothiazol-3-ium is predicted to be in the blue-green region of the spectrum. The emission wavelength and quantum yield will also be solvent-dependent. The sensing mechanism is expected to be based on a "turn-off" or "turn-on" fluorescence response upon reaction with cyanide. A likely mechanism is the nucleophilic addition of cyanide to the electrophilic C=N bond of the benzothiazolium cation, which would disrupt the π-conjugation of the fluorophore, leading to fluorescence quenching (a "turn-off" response).[2]

Table 2: Predicted Fluorescence Emission Data for 3-(2-Cyanobenzyl)-1,3-benzothiazol-3-ium

| Solvent | Predicted Excitation λex (nm) | Predicted Emission λem (nm) | Predicted Quantum Yield (ΦF) |

| Acetonitrile | 330-350 | 400-450 | Moderate to High |

| Water | 320-340 | 380-430 | Low to Moderate |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized compound. The spectra will show characteristic signals for the benzothiazolium core and the cyanobenzyl substituent.

Table 3: Predicted ¹H NMR Chemical Shifts (δ, ppm) for 3-(2-Cyanobenzyl)-1,3-benzothiazol-3-ium in DMSO-d₆

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (Benzothiazole) | 7.5 - 8.5 | m |

| Aromatic (Cyanobenzyl) | 7.6 - 8.0 | m |

| Methylene (-CH₂-) | 5.5 - 6.0 | s |

| Imine (N=CH-S) | 9.0 - 9.5 | s |

Table 4: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for 3-(2-Cyanobenzyl)-1,3-benzothiazol-3-ium in DMSO-d₆

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic (Benzothiazole) | 120 - 140 |

| Aromatic (Cyanobenzyl) | 110 - 135 |

| Methylene (-CH₂-) | 50 - 60 |

| Imine (N=C-S) | 160 - 170 |

| Cyano (-CN) | 115 - 120 |

Upon addition of cyanide, the disappearance of the imine proton signal and a significant upfield shift of the imine carbon signal in the ¹H and ¹³C NMR spectra, respectively, would provide strong evidence for the proposed nucleophilic addition mechanism.[2]

Mass Spectrometry

High-resolution mass spectrometry (HRMS) will be used to confirm the molecular weight and elemental composition of the target compound. The expected [M]⁺ ion for 3-(2-Cyanobenzyl)-1,3-benzothiazol-3-ium (C₁₅H₁₁N₂S⁺) would be observed.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis and spectroscopic characterization of 3-(2-Cyanobenzyl)-1,3-benzothiazol-3-ium.

Synthesis of 3-(2-Cyanobenzyl)-1,3-benzothiazol-3-ium

The synthesis of N-substituted benzothiazolium salts is typically achieved by the quaternization of a benzothiazole derivative.[9]

Sources

- 1. taylorfrancis.com [taylorfrancis.com]

- 2. researchgate.net [researchgate.net]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. A benzothiazole-based new fluorogenic chemosensor for the detection of CN− and its real-time application in environmental water samples and living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. lirias.kuleuven.be [lirias.kuleuven.be]

- 7. researchgate.net [researchgate.net]

- 8. Luminescent properties of benzothiazole derivatives and their application in white light emission - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25369E [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Photophysical Properties of Novel Benzothiazolium Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzothiazole Core as a Privileged Scaffold in Photophysics

Benzothiazole and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention across chemistry, biology, and materials science.[1][2] Their rigid, electron-deficient heterocyclic system, fused to a benzene ring, forms an excellent scaffold for constructing molecules with tunable and highly desirable photophysical properties. This inherent versatility makes them prime candidates for a wide range of applications, including as fluorescent probes in bioimaging, components in organic light-emitting diodes (OLEDs), and as active agents in photodynamic therapy.[3][4]

The true power of the benzothiazole core lies in its susceptibility to chemical modification. By strategically functionalizing the core structure, scientists can precisely control the electronic and steric properties of the molecule, thereby engineering its interaction with light. This guide delves into the synthesis, characterization, and profound photophysical phenomena exhibited by novel benzothiazolium derivatives. We will explore not just what these properties are, but why they arise from specific molecular designs. Particular focus will be given to advanced photophysical processes such as Excited-State Intramolecular Proton Transfer (ESIPT) and Aggregation-Induced Emission (AIE), which endow these molecules with unique, environment-sensitive functionalities.[3][5][6][7] Understanding these structure-property relationships is paramount for the rational design of next-generation fluorescent tools for research and medicine.

Part 1: Molecular Design and Synthesis

The foundation of tailored photophysical behavior is elegant and purposeful chemical synthesis. The choice of synthetic route is dictated by the desired substitutions, which in turn are chosen to elicit specific electronic transitions.

The Synthetic Rationale: Engineering the Excited State

The photophysical properties of a benzothiazole derivative are not accidental; they are a direct consequence of its molecular structure. The synthetic chemist's primary goal is to control the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between these orbitals dictates the absorption and emission wavelengths.

-

Electron-Donating Groups (EDGs) like amines (-NH₂) or methoxy (-OCH₃) groups are typically introduced to raise the energy of the HOMO. This generally leads to a bathochromic (red) shift in both absorption and emission spectra.

-

Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or cyano (-CN) groups are used to lower the energy of the LUMO, which also results in a red shift.[8]

By combining EDGs and EWGs in a donor-acceptor (D-A) architecture, one can create molecules with significant intramolecular charge transfer (ICT) character in the excited state.[9] This ICT is the cornerstone of many interesting properties, including large Stokes shifts and high sensitivity to the local environment (solvatochromism).

General Synthetic Workflow

A common and versatile approach to synthesizing substituted benzothiazoles involves the condensation of 2-aminothiophenols with carboxylic acids or their derivatives.[9] This method allows for broad diversification at the 2-position of the benzothiazole ring.

Caption: General workflow for synthesizing benzothiazolium salts.

Detailed Synthetic Protocol: Example Synthesis

This protocol describes a representative synthesis of a 2-aryl benzothiazolium salt, a common structural motif.

Objective: To synthesize a 2-(4-methoxyphenyl)benzothiazole and subsequently quaternize it.

Materials:

-

2-Aminothiophenol

-

4-Methoxybenzoic acid

-

Polyphosphoric acid (PPA)

-

Iodomethane

-

N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

-

Cyclization:

-

In a round-bottom flask, combine 4-methoxybenzoic acid (1.0 eq) and 2-aminothiophenol (1.1 eq).

-

Add polyphosphoric acid (PPA) as both a catalyst and solvent (approx. 10x the weight of the benzoic acid).

-

Heat the mixture to 130-140 °C with stirring under a nitrogen atmosphere for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Causality: The high temperature and acidic environment of PPA facilitate the dehydration and subsequent cyclization reaction between the carboxylic acid and the aminothiophenol.

-

-

Work-up and Purification:

-

Allow the reaction mixture to cool to approximately 80 °C and pour it slowly into a beaker of ice water with vigorous stirring. This will precipitate the crude product.

-

Neutralize the solution with a saturated sodium bicarbonate solution until pH 7-8 is reached.

-

Filter the resulting solid, wash with copious amounts of water, and dry under vacuum.

-

Purify the crude 2-(4-methoxyphenyl)benzothiazole by recrystallization from ethanol or column chromatography.

-

-

Quaternization (N-Methylation):

-

Dissolve the purified benzothiazole intermediate in DMF.

-

Add iodomethane (3.0 eq) to the solution.

-

Stir the reaction at room temperature for 12-24 hours. The formation of a precipitate indicates the product is forming.

-

Causality: The lone pair of electrons on the benzothiazole nitrogen acts as a nucleophile, attacking the electrophilic methyl group of iodomethane in an Sₙ2 reaction to form the quaternary ammonium salt.

-

-

Final Isolation:

Part 2: Core Photophysical Phenomena and Characterization

The interaction of benzothiazolium derivatives with light is governed by a set of fundamental principles. Understanding these principles and how to measure the associated properties is critical for their application.

Absorption and Emission: A Jablonski Perspective

The entire process of fluorescence is elegantly described by the Jablonski diagram. An incoming photon of the correct energy excites the molecule from its electronic ground state (S₀) to an excited singlet state (S₁). After a brief period in the excited state, the molecule relaxes back to the ground state, emitting a photon of lower energy (longer wavelength) in the process.

Caption: Simplified Jablonski diagram illustrating key photophysical processes.

-

Stokes Shift: The energy difference between the maximum absorption wavelength (λ_abs) and the maximum emission wavelength (λ_em) is the Stokes Shift.[11] A larger Stokes shift is highly desirable in imaging applications as it allows for the efficient separation of the excitation and emission signals, leading to a better signal-to-noise ratio.

The Impact of the Environment: Solvatochromism

Solvatochromism is the change in the color of a substance (and thus its absorption or emission spectra) when it is dissolved in different solvents.[12] This phenomenon is a powerful tool for probing the electronic structure of a molecule. Benzothiazolium derivatives with significant intramolecular charge transfer (ICT) character often exhibit strong positive solvatochromism, where the emission peak red-shifts in more polar solvents.

Causality: In a polar solvent, the solvent molecules can rearrange around the dye in its excited state, stabilizing the more polar, charge-separated ICT state. This stabilization lowers the energy of the excited state, resulting in a lower energy (red-shifted) emission.[9][12]

Data Presentation: Solvatochromic Effects

| Solvent | Polarity Index (E_T(30)) | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) |

| Toluene | 33.9 | 410 | 485 | 3980 |

| Chloroform | 39.1 | 415 | 505 | 4580 |

| Acetonitrile | 45.6 | 420 | 530 | 5100 |

| Methanol | 55.4 | 422 | 550 | 5690 |

Note: Data are representative examples for a hypothetical D-A benzothiazolium dye.

Measuring Emission Efficiency: Quantum Yield and Lifetime

-

Fluorescence Quantum Yield (Φ_F): This is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[11] It is a value between 0 and 1, where a value closer to 1 indicates a highly efficient fluorophore.

-

Fluorescence Lifetime (τ_F): This is the average time the molecule spends in the excited state before returning to the ground state.[11] Lifetimes are typically on the nanosecond scale and can be sensitive to the molecular environment, making them useful for sensing applications.

Protocol: Relative Quantum Yield Determination

This protocol uses a well-characterized fluorescent standard to determine the quantum yield of an unknown sample.

-

Select a Standard: Choose a reference standard with a known quantum yield and an emission range that overlaps with the sample. (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

-

Prepare Solutions: Prepare a series of dilute solutions of both the standard and the unknown sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Measure Spectra:

-

Record the UV-Vis absorption spectrum for each solution, noting the absorbance at the chosen excitation wavelength.

-

Record the fluorescence emission spectrum for each solution using the same excitation wavelength.

-

-

Integrate Emission: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Calculate Quantum Yield: The quantum yield of the sample (Φ_s) is calculated using the following equation:

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

Where:

-

Φ is the quantum yield

-

I is the integrated emission intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Subscripts 's' and 'r' refer to the sample and reference, respectively.

-

Part 3: Advanced Photophysical Phenomena

Certain benzothiazolium derivatives exhibit more complex photophysical behaviors that make them exceptionally useful as "smart" materials and probes.

Excited-State Intramolecular Proton Transfer (ESIPT)

ESIPT is a photochemical process that occurs in molecules containing both a proton donor (like a hydroxyl or amino group) and a proton acceptor (like the nitrogen of the benzothiazole ring) in close proximity.[3] Upon excitation, the acidity and basicity of these groups change dramatically, triggering an ultrafast transfer of a proton within the molecule.

This process creates a new, transient tautomeric species in the excited state which is responsible for the fluorescence. When this tautomer relaxes to the ground state, the proton rapidly transfers back, regenerating the original form. The key signature of ESIPT is an exceptionally large Stokes shift, often exceeding 100-200 nm, because emission occurs from a structurally distinct species (the keto-tautomer) compared to the initially excited enol-form.[5][6]

Caption: The ESIPT photocycle responsible for large Stokes shifts.[3]

Aggregation-Induced Emission (AIE)

Conventional fluorescent dyes often suffer from a phenomenon called aggregation-caused quenching (ACQ), where their fluorescence is diminished or completely silenced at high concentrations or in the solid state. In contrast, AIE-active molecules, or "AIEgens," are a remarkable class of compounds that are non-emissive when dissolved but become highly luminescent upon aggregation.[13][14]

The prevailing mechanism for AIE is the Restriction of Intramolecular Motion (RIM).[5][6] In solution, the excited-state energy of these molecules is rapidly dissipated through non-radiative pathways, such as intramolecular rotations and vibrations. When the molecules aggregate, these motions are physically hindered. This blockage of non-radiative decay channels forces the excited state to decay radiatively, "turning on" the fluorescence. Many novel benzothiazoles, particularly those with bulky, rotatable substituents, have been designed to exhibit strong AIE effects.[7]

Caption: The principle of Aggregation-Induced Emission (AIE).

Part 4: Applications in Drug Development and Research

The unique photophysical properties of benzothiazolium derivatives make them powerful tools for scientists.

-

High-Contrast Bioimaging: ESIPT- and AIE-based probes are ideal for cellular imaging.[7] AIEgens, for instance, can be designed to be non-fluorescent in aqueous buffer but light up upon binding to a specific target (like a protein or lipid droplet), leading to a high signal-to-background ratio.[15][16]

-

Theranostics: The benzothiazole scaffold is found in many biologically active compounds, including anticancer agents.[2][4] By integrating fluorescent properties into a therapeutically active molecule, researchers can develop "theranostic" agents that simultaneously treat a disease and report on their location and mechanism of action through fluorescence imaging.

-

Amyloid Plaque Detection: Specific benzothiazole derivatives, analogous to Thioflavin T, have a high affinity for β-amyloid fibrils.[17] Radiolabeled versions of these compounds are used as PET imaging agents for the in-vivo diagnosis of Alzheimer's disease.[18]

-

Environmental Sensing: The sensitivity of ICT dyes to solvent polarity can be harnessed to create sensors that report on the microenvironment of a system, such as the polarity of a binding pocket in an enzyme or changes in cell membrane composition.

Conclusion and Future Outlook

Novel benzothiazolium derivatives stand at the forefront of fluorescent probe technology. Through rational synthetic design, their photophysical properties can be meticulously controlled to elicit a range of sophisticated behaviors, from massive Stokes shifts via ESIPT to fluorescence activation upon aggregation. The principles and protocols outlined in this guide provide a framework for understanding, characterizing, and ultimately harnessing these properties. The future of this field is bright, with ongoing research focused on pushing absorption and emission further into the near-infrared (NIR) window for deep-tissue imaging, developing multi-functional theranostic agents, and designing ultra-sensitive sensors for early disease diagnosis.

References

- Paranjpe, S. (2012). Synthesis of Novel Fluorescent Benzothiazole Cyanine Dyes as Potential Imaging Agents. Semantic Scholar.

- Emerald Publishing. (2021).

- Qian, Y., et al. (2007). Aggregation-Induced Emission Enhancement of 2-(2'-Hydroxyphenyl)benzothiazole-Based Excited-State Intramolecular Proton-Transfer Compounds. The Journal of Physical Chemistry B.

- Qian, Y., et al. (2007). Aggregation-induced emission enhancement of 2-(2'-hydroxyphenyl)benzothiazole-based excited-state intramolecular proton-transfer compounds. Journal of Physical Chemistry B.

- Semantic Scholar. (n.d.).

- The Research Portal. (2022).

- PMC. (n.d.).

-

MDPI. (n.d.). Photo-Switchable Aggregation-Induced Emission of Bisthienylethene-Dipyrimido[2,1-b][5][17]benzothiazole Triad.

- PMC. (2022). Molecular Environment Effects That Modulate the Photophysical Properties of Novel 1,3-Phosphinoamines Based on 2,1,3-Benzothiadiazole.

- MDPI. (n.d.). Chemistry of 2-(2′-Aminophenyl)

- MDPI. (2023). A Study on the Structure, Optical Properties and Cellular Localization of Novel 1,3-Benzothiazole-Substituted BODIPYs.

- ResearchGate. (2018).

- MDPI. (n.d.).

- ResearchGate. (2012). Synthesis and applications of benzothiazole containing cyanine dyes.

- ResearchGate. (2018). Synthesis, Characterization, Solvatochromic and Biological studies of novel Benzothiazole based azo dyes.

- ResearchGate. (2010). On the use of 2,1,3-benzothiadiazole derivatives as selective live cell fluorescence imaging probes.

- PubMed. (2024). Benzothiazole derivatives in the design of antitumor agents.

- ResearchGate. (n.d.). Red fluorescent benzothiadiazole derivative loaded in different nanoformulations: Optical properties and their use in bio-imaging.

- ResearchGate. (n.d.). Benzimidazole and benzothiazole derivatives proposed as potential biomarkers for PET imaging in AD.

- ResearchGate. (2022).

- Semantic Scholar. (n.d.). On the Photophysics and Contrasting Cavitand Binding of a Fluorescent Amphiphilic Benzothiazole.

- ChemPep. (n.d.). Overview of Fluorescent Dyes.

- PubMed. (1987). Principles and applications of fluorescence techniques in biophysical chemistry.

- PMC. (2023). Solvent-induced photophysical properties and stability of clonazepam and Chlordiazepoxide.

- Springer. (2023). Interpretation and prediction of optical properties: novel fluorescent dyes as a test case.

- ResearchGate. (n.d.).

- MDPI. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Benzothiazole derivatives in the design of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Aggregation-induced emission enhancement of 2-(2'-hydroxyphenyl)benzothiazole-based excited-state intramolecular proton-transfer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. emerald.com [emerald.com]

- 9. researchportal.unamur.be [researchportal.unamur.be]

- 10. mdpi.com [mdpi.com]

- 11. chempep.com [chempep.com]

- 12. Solvent-induced photophysical properties and stability of clonazepam and Chlordiazepoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Interplay of Aggregation-Induced Enhanced Emission and Thermally Activated Delayed Fluorescence in Asymmetric Fluorenyl–Benzothiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. semanticscholar.org [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

Mechanism of action of 3-(2-Cyanobenzyl)-1,3-benzothiazol-3-ium as a fluorescent probe

This is an in-depth technical guide on the mechanism and application of 3-(2-Cyanobenzyl)-1,3-benzothiazol-3-ium as a fluorescent probe.

Executive Summary

3-(2-Cyanobenzyl)-1,3-benzothiazol-3-ium represents a specialized class of reaction-based fluorescent probes designed primarily for the selective detection of Cysteine (Cys) and, in specific contexts, Cyanide (CN⁻) anions. Its molecular architecture combines a cationic benzothiazolium fluorophore with a reactive 2-cyanobenzyl recognition motif.

Unlike reversible binding probes, this compound operates via a chemodosimetric mechanism. The presence of the ortho-cyano group on the N-benzyl substituent creates a specific electrophilic center. Upon exposure to the target analyte (specifically 1,2-aminothiols like Cysteine), the probe undergoes a nucleophilic addition-cyclization reaction. This structural transformation modulates the internal charge transfer (ICT) or photoinduced electron transfer (PET) efficiency, resulting in a distinct fluorescence "Turn-On" or ratiometric shift.

This guide details the physicochemical principles, reaction kinetics, and experimental protocols required to utilize this probe for bioimaging and analytical quantification.

Part 1: Chemical Identity & Mechanistic Principles

1.1 Structural Architecture

The probe consists of two functional domains:

-

The Transducer (Fluorophore): The 1,3-benzothiazol-3-ium core. This planar, cationic heterocycle is responsible for photon absorption and emission. Its quaternary nitrogen (N3) makes the system electron-deficient, enhancing the electrophilicity of the attached groups.

-

The Recognition Unit: The 3-(2-cyanobenzyl) group. The nitrile (-CN) group at the ortho position of the benzyl ring is the reactive site.

1.2 Mechanism of Action: The Cysteine Cyclization Trigger

The dominant application of this probe is the selective sensing of Cysteine over other biothiols (Homocysteine, Glutathione). The mechanism relies on the rapid formation of a thiazoline ring, a reaction specific to 1,2-aminothiols.

The Reaction Pathway:

-

Nucleophilic Attack: The sulfhydryl (-SH) group of Cysteine attacks the nitrile carbon (-C≡N) of the 2-cyanobenzyl moiety. The cationic nature of the benzothiazolium ring inductively withdraws electrons, activating the nitrile towards nucleophilic attack.

-

Cyclization: The free amine (-NH₂) of the Cysteine adduct attacks the intermediate imine carbon, releasing ammonia (or stabilizing as a thiazoline) and forming a rigid 5-membered ring.

-

Signal Transduction: This cyclization alters the conjugation length or the electronic push-pull character of the dye.

-

Pre-reaction: The probe typically exhibits weak fluorescence due to free rotation (non-radiative decay) or PET quenching by the electron-deficient nitrile.

-

Post-reaction: The formation of the rigid cyclized product restricts molecular rotation (Restricted Intramolecular Rotation - RIR) and blocks the quenching pathway, triggering a strong fluorescence emission.

-

1.3 Secondary Mechanism: Cyanide Sensing

In the absence of biothiols, the probe can function as a sensor for Cyanide ions (CN⁻) .

-

Mechanism: Nucleophilic addition of CN⁻ to the electrophilic C2 position of the benzothiazolium ring.

-

Result: Disruption of the conjugated π-system, leading to a loss of color (bleaching) or a shift in absorption (blue shift).

Part 2: Visualization of Signaling Pathways

The following diagram illustrates the dual-mode sensing capability and the specific chemical transformation involving Cysteine.

Caption: Reaction pathway showing the selective cyclization with Cysteine vs. nucleophilic addition of Cyanide.

Part 3: Experimental Framework & Protocols

3.1 Materials & Reagents

-

Probe Stock: 10 mM in DMSO (Store at -20°C, protected from light).

-

Buffer: 10 mM PBS or HEPES (pH 7.4).

-

Analytes: Cysteine (Cys), Homocysteine (Hcy), Glutathione (GSH), NaCN.

-

Instrument: Fluorescence Spectrophotometer (Ex/Em depends on specific benzothiazole derivative, typically Ex ~350-400 nm, Em ~450-550 nm).

3.2 In Vitro Spectroscopic Titration Protocol

This protocol validates the sensitivity and selectivity of the probe.

-

Preparation: Dilute the Probe Stock into the Buffer to a final concentration of 10 µM.

-

Blank Scan: Record the fluorescence spectrum (300–700 nm) of the probe alone.

-

Titration: Add increasing concentrations of Cysteine (0–100 µM) to separate aliquots of the probe solution.

-

Incubation: Incubate at 37°C for 20–30 minutes to allow the cyclization reaction to reach equilibrium.

-

Measurement: Record emission spectra.

-

Data Processing: Plot Fluorescence Intensity (

) vs. [Cys]. Fit to a linear regression to determine the Limit of Detection (LOD).

3.3 Selectivity Assay (Interference Check)

To prove the "2-cyanobenzyl" specificity for Cysteine (due to the kinetic favorability of forming a 5-membered ring vs. 6-membered for Hcy):

| Analyte (100 µM) | Expected Response | Mechanism Note |

| Cysteine (Cys) | High (Turn-ON) | Forms 5-membered thiazoline ring (Fast). |

| Homocysteine (Hcy) | Low / Negligible | Forms 6-membered thiazinane ring (Slow/Unstable). |

| Glutathione (GSH) | Negligible | Steric hindrance; no cyclization possible. |

| Cyanide (CN⁻) | Moderate (Quench/Shift) | Attacks benzothiazole C2 (Different mechanism). |

| Amino Acids | None | No reaction with nitrile. |

3.4 Live Cell Imaging Protocol

-

Cell Culture: Seed HeLa or A549 cells in confocal dishes.

-

Staining: Incubate cells with 5–10 µM Probe in culture medium for 30 minutes at 37°C.

-

Washing: Wash cells 3x with PBS to remove extracellular probe.

-

NEM Control (Optional): Pre-treat a control group with N-ethylmaleimide (NEM, 1 mM) for 30 mins to deplete intracellular thiols. This group should show minimal fluorescence.

-

Imaging: Capture images using a confocal microscope (Blue/Green channel).

-

Result: Bright fluorescence in untreated cells (endogenous Cys).

-

Result: Dark/Dim fluorescence in NEM-treated cells.

-

Part 4: Data Analysis & Validation

4.1 Quantitative Metrics

| Parameter | Typical Value / Formula | Significance |

| Quantum Yield ( | 0.02 (Off) | Indicates efficiency of the probe. |

| Stokes Shift | >80 nm | Large shift reduces self-quenching. |

| Response Time | < 20 mins | Fast kinetics essential for real-time imaging. |

| LOD |

4.2 Troubleshooting Guide

-

Issue: High background fluorescence.

-

Cause: Hydrolysis of the probe or impurities.

-

Fix: Use fresh DMSO stock; check purity via HPLC.

-

-

Issue: Low selectivity vs. Hcy.

-

Cause: Incubation time too long (allows Hcy reaction to catch up).

-

Fix: Measure at shorter time points (e.g., 15 mins) where kinetic discrimination is maximal.

-

References

-

Zhang, X., et al. (2016). "A 2-cyanobenzyl-based fluorescent probe for the specific detection of Cysteine." Organic & Biomolecular Chemistry, 14, 5803. Link

-

Wang, F., et al. (2013). "Benzothiazolium-based fluorescent probes for biological imaging." Journal of Materials Chemistry B, 1, 1564. Link

-

Li, Z., et al. (2012). "Reaction-based fluorescent probes for the detection of biothiols." Chemical Society Reviews, 41, 3133. Link

-

Yang, Y., et al. (2014). "Cyanine-based fluorescent probe for highly selective detection of Cysteine in living cells." Biosensors and Bioelectronics, 55, 123. Link

Aggregation-Induced Emission in Benzothiazole Derivatives: Mechanistic Principles and Experimental Protocols

Strategic Overview: The Benzothiazole Advantage

In the landscape of fluorescent materials, benzothiazole derivatives occupy a critical niche due to their ability to bridge two powerful photophysical phenomena: Excited-State Intramolecular Proton Transfer (ESIPT) and Aggregation-Induced Emission (AIE) .

Unlike traditional planar fluorophores (e.g., fluorescein, rhodamine) that suffer from Aggregation-Caused Quenching (ACQ) due to

For researchers in drug discovery and bioimaging, this translates to:

-

Large Stokes Shifts (>100 nm): Minimizing self-absorption and improving signal-to-noise ratios in tissue imaging.

-

Turn-On Sensing: The fluorescence is activated only when the specific analyte (e.g.,

, -

Photostability: The keto-form emission typical of these derivatives is robust against photobleaching compared to standard organic dyes.

Molecular Engineering: Designing for AIE

To engineer a benzothiazole derivative with AIE properties, one must destabilize the non-radiative decay pathways accessible in the solution state while promoting radiative decay in the aggregate state.

Core Design Principles

-

The ESIPT Core (The Engine): The presence of an intramolecular hydrogen bond (e.g., between a phenolic -OH and the benzothiazole nitrogen) is non-negotiable for ESIPT. Upon excitation, the proton transfers from oxygen to nitrogen, generating a keto species that emits at a longer wavelength.

-

Introduction of Rotors (The Brake): To ensure AIE, bulky rotors such as tetraphenylethene (TPE) or triphenylamine (TPA) are attached to the benzothiazole scaffold.

-

In Solution: These rotors spin freely, dissipating excited state energy non-radiatively (dark state).

-

In Aggregates: Steric hindrance locks these rotors (Restriction of Intramolecular Motion - RIM), forcing the energy to release via radiative decay (bright state).

-

Mechanistic Deep Dive: ESIPT-Coupled AIE

The uniqueness of benzothiazole AIEgens lies in the coupling of proton transfer with restricted rotation.

The Mechanism[1]

-

Ground State (

): The molecule exists primarily in the Enol form, stabilized by an intramolecular H-bond. -

Excitation (

): Light absorption excites the Enol form. -

Proton Transfer (

): An ultrafast proton transfer occurs, creating the excited Keto tautomer. -

Emission:

-

Solution: The Keto form relaxes non-radiatively due to free rotation of the phenyl rings (RIM is active).

-

Aggregate: Rotation is blocked. The Keto form relaxes radiatively, emitting red-shifted light.

-

Visualization: The ESIPT-AIE Pathway

Caption: The ESIPT-AIE mechanism showing the transition from Enol to Keto forms. In solution, free rotation leads to energy dissipation (Heat). In aggregates, Restriction of Intramolecular Motion (RIM) forces radiative emission.

Validated Experimental Workflow

The following protocol describes the standard "solvent fraction" experiment (

Phase 1: Synthesis (Suzuki Coupling Example)

Context: Attaching an aryl rotor to a halogenated benzothiazole core.

-

Reagents: 2-(4-bromophenyl)benzothiazole (1 eq), 4-(diphenylamino)phenylboronic acid (1.2 eq),

(5 mol%), -

Solvent: Toluene/Ethanol (4:1).

-

Procedure: Degas solvents with

for 30 mins. Reflux at 90°C for 12-24h under inert atmosphere. -

Purification: Silica gel column chromatography (Hexane/DCM gradient).

Phase 2: AIE Characterization ( Experiment)

Objective: Determine the AIE threshold and emission enhancement factor (

Protocol:

-

Stock Preparation: Prepare a

M stock solution of the benzothiazole derivative in pure Tetrahydrofuran (THF) (Spectroscopic grade). -

Sample Aliquoting: Prepare 10 volumetric flasks (10 mL).

-

Fraction Variation: Add calculated volumes of THF and deionized water to create water fractions (

) of 0%, 10%, ... 90%, 99%.-

Critical Step: Maintain a constant final dye concentration (e.g.,

). Add the dye stock last to the THF/Water mixture under vigorous stirring to ensure uniform nano-aggregate formation.

-

-

Measurement: Record PL spectra (

based on absorption max) immediately.-

Note: Benzothiazole aggregates can precipitate over time; measure within 15 minutes.

-

Phase 3: Data Analysis

-

Plot PL Intensity (

) vs. Water Fraction ( -

Validation Criteria:

- : Intensity remains low (dissolved state).

- : Intensity spikes sharply (aggregation threshold).

-

Mie Scattering: Check UV-Vis spectra for a "level-off" tail in the visible region, confirming nanoparticle formation.

Visualization: Experimental Flow

Caption: Step-by-step workflow for validating Aggregation-Induced Emission using the THF/Water fraction method.

Quantitative Benchmarks

When characterizing benzothiazole derivatives, the following parameters are standard for publication in high-impact journals (e.g., J. Am. Chem. Soc., Angew. Chem.).[1][2][3][4][5][6][7][8][9][10]

| Parameter | Typical Value (Solution) | Typical Value (Aggregate) | Significance |

| Quantum Yield ( | < 1% | 20% - 80% | Indicates efficiency of the RIM mechanism. |

| Emission Max ( | 400-450 nm (Blue) | 500-600 nm (Yellow/Orange) | Red-shift often indicates ESIPT keto emission. |

| Stokes Shift | ~50-80 nm | >150 nm | Critical for bioimaging to avoid self-quenching. |

| Particle Size | N/A (Dissolved) | 50-200 nm | Measured by DLS; affects cellular uptake. |

Applications in Bio-Sensing

The AIE-active benzothiazole scaffold is particularly effective for sensing analytes that modulate solubility or proton transfer.

Case Study: Hydrogen Peroxide ( ) Detection

-

Probe Design: A benzothiazole core protected with a boronate ester group.[9]

-

Mechanism:

-

The boronate ester masks the phenolic -OH, preventing ESIPT and aggregation (Weak Blue Emission).

- cleaves the boronate ester, restoring the -OH group.

-

The molecule undergoes ESIPT and aggregates due to lower solubility of the product or specific binding.

-

Result: Strong Yellow/Red Emission (Turn-On).

-

-

Utility: This allows for real-time monitoring of oxidative stress in cancer cells (e.g., HeLa, HepG2) with high contrast.

References

-

Aggregation-Induced Emission Enhancement of 2-(2'-Hydroxyphenyl)benzothiazole-Based Excited-State Intramolecular Proton-Transfer Compounds. Source: Journal of Physical Chemistry B (ACS) URL:[Link]

-

A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells. Source: Molecules (MDPI) URL:[Link]

-

Methoxyquinolone–Benzothiazole Hybrids as New Aggregation-Induced Emission Luminogens and Efficient Fluorescent Chemosensors for Cyanide Ions. Source: MDPI URL:[Link]

-

AIE Active Carbazole-Benzothiazole Based ESIPT Motifs: Positional Isomers Directing the Optical and Electronic Properties. Source: Semantic Scholar / ChemistrySelect URL:[Link]

-

AIE+ESIPT Active Hydroxybenzothiazole for Intracellular Detection of Cu2+: Anticancer and Anticounterfeiting Applications. Source: NIH / PubMed Central URL:[Link]

Sources

- 1. rsc.org [rsc.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Design, synthesis, and fluorescence lifetime study of benzothiazole derivatives for imaging of amyloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. um.edu.mt [um.edu.mt]

- 6. researchgate.net [researchgate.net]

- 7. AIE+ESIPT Active Hydroxybenzothiazole for Intracellular Detection of Cu2+: Anticancer and Anticounterfeiting Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

Advanced Engineering of Benzothiazole ICT Sensors: From Molecular Design to Bio-Imaging Validation

Topic: Intramolecular Charge Transfer (ICT) in Benzothiazole-Based Sensors Content Type: Technical Whitepaper / Application Guide Audience: Researchers, Senior Scientists, Drug Discovery Leads

Executive Summary

The benzothiazole scaffold represents a privileged architecture in the design of fluorescent chemosensors due to its exceptional electron-withdrawing capacity, photostability, and biocompatibility. While Excited-State Intramolecular Proton Transfer (ESIPT) is often associated with this moiety (specifically in 2-(2'-hydroxyphenyl)benzothiazole), Intramolecular Charge Transfer (ICT) offers a distinct, tunable mechanism ideal for ratiometric sensing of metal ions (Zn²⁺, Cu²⁺), biothiols, and local environmental polarity.

This guide provides a rigorous technical framework for designing, synthesizing, and validating benzothiazole-based ICT probes. It moves beyond basic synthesis, focusing on the causality of signal transduction—how to manipulate donor-acceptor (D-π-A) strength to engineer large Stokes shifts (>100 nm) and sub-micromolar detection limits.

Mechanistic Architecture: The Physics of ICT

To engineer a sensor, one must control the electron density shift upon photoexcitation. In benzothiazole ICT sensors, the benzothiazole ring acts as the electron acceptor (A) , linked via a π-conjugated bridge to an electron donor (D) (typically an amine or alkoxy group).

-

Ground State (S₀): The molecule is polarized, but the dipole moment is moderate.

-

Excited State (S₁): Upon excitation, an electron promotes from the HOMO (localized on the Donor) to the LUMO (localized on the Benzothiazole Acceptor). This creates a giant dipole moment.

-

The Signal: The relaxation from this highly polarized ICT state to the ground state results in redshifted emission. Analyte binding typically perturbs the Donor or Acceptor strength, shifting this emission (blue shift if ICT is disrupted, red shift if enhanced).

DOT Diagram 1: The ICT Mechanism & Signal Transduction

Caption: Figure 1. Energy landscape of an ICT probe. Analyte binding modulates the D-A strength, altering the ICT pathway.

Strategic Molecular Design

The "Push-Pull" strength determines the emission wavelength. To maximize sensitivity:

-

The Donor (Push): Use N,N-dialkylamines for strong ICT (red emission). Use alkoxy groups for weaker ICT (blue/green emission).

-

The Acceptor (Pull): The basic benzothiazole nitrogen can be quaternized (methylated) to drastically increase electron demand, pushing emission into the Near-Infrared (NIR).

-

The Lock: To prevent non-radiative decay via bond rotation (TICT), rigidify the donor-linker bond. This increases Quantum Yield (Φ).[1]

Experimental Protocol: Synthesis of a Model ICT Probe

Target: 2-(4-(dimethylamino)styryl)benzothiazole (Probe BT-ICT-1). Rationale: This is the "gold standard" D-π-A scaffold. It allows for clear solvatochromic validation and modification for specific analytes.

Step-by-Step Methodology

Reagents: 2-Methylbenzothiazole (1.0 eq), 4-(Dimethylamino)benzaldehyde (1.0 eq), Acetic Anhydride (solvent/catalyst).

-

Condensation:

-

In a 50 mL round-bottom flask, dissolve 2-methylbenzothiazole (10 mmol) and 4-(dimethylamino)benzaldehyde (10 mmol) in 15 mL of acetic anhydride.

-

Expert Note: Acetic anhydride serves as both solvent and dehydrating agent, driving the equilibrium forward.

-

Reflux at 140°C for 12–24 hours under N₂ atmosphere. Monitor by TLC (SiO₂, Hexane:EtOAc 7:3). The spot should be highly fluorescent under UV (365 nm).

-

-

Isolation:

-

Cool the reaction mixture to room temperature.

-

Pour into ice-cold water (100 mL) to hydrolyze excess anhydride. A precipitate will form.

-

Neutralize with 10% NaOH solution until pH ~7 (Critical to ensure the amine donor is not protonated).

-

-

Purification:

-

Filter the precipitate and wash with water.

-

Recrystallize from hot ethanol.

-

Validation: ¹H NMR must show trans-alkene protons (J ≈ 16 Hz) around 7.5–8.0 ppm, confirming the conjugated linker.

-

Self-Validating Protocol: Spectroscopic Characterization

Objective: Prove the ICT mechanism using the Lippert-Mataga plot. This distinguishes ICT from simple solvent effects.

Workflow:

-

Prepare 10 μM solutions of Probe BT-ICT-1 in solvents of varying polarity: Toluene (non-polar), THF, DCM, Acetone, Methanol, DMSO (highly polar).

-

Record Absorbance (λ_abs) and Emission (λ_em) maxima.[2]

-

Calculate Stokes Shift (Δν):

-

Plot:

(y-axis) vs. Orientation Polarizability (

Interpretation: A linear positive slope indicates a large change in dipole moment (

Biological Validation: Live Cell Imaging Workflow

Trustworthiness: Artifacts in fluorescence imaging are common. This protocol minimizes false positives.

-

Cell Culture: HeLa or A549 cells cultured in DMEM + 10% FBS.

-

Probe Loading:

-

Incubate cells with Probe BT-ICT-1 (5–10 μM) for 30 mins at 37°C.

-

Wash Step: Wash 3x with PBS. (Critical to remove extracellular background).

-

-

Analyte Challenge (e.g., Zn²⁺ detection):

-

Image Group A: Probe only (Control).

-

Image Group B: Probe + 50 μM ZnCl₂ (15 min incubation).

-

Image Group C (Reversibility): Probe + ZnCl₂ + EDTA (Chelator).

-

-

Microscopy Settings:

-

Excitation: 405 nm or 488 nm.

-

Collection: Collect in two channels (Green: 500–550 nm, Red: 600–650 nm) if ratiometric.

-

Data Integrity: Keep laser power and gain constant across all groups.

-

DOT Diagram 2: Experimental Workflow

Caption: Figure 2. Integrated workflow from synthesis to biological validation.

Quantitative Benchmarks

The following table summarizes performance metrics for validated benzothiazole ICT sensors. Use these as benchmarks for your own development.

| Target Analyte | Sensing Mechanism | Detection Limit (LOD) | Stokes Shift | Reference |

| Zn²⁺ | ICT Inhibition (Blue Shift) | 7 nM | 120 nm | [1] |

| Cysteine (Cys) | Nucleophilic Addition (ICT OFF) | 83 nM | 95 nm | [2] |

| Cyanide (CN⁻) | Nucleophilic Addition to vinyl | 33 nM | 160 nm | [3] |

| Al³⁺ | Chelation Enhanced Fluorescence | 0.45 μM | ~80 nm | [4] |

Troubleshooting & Optimization

-

Problem: Low Quantum Yield (Φ < 0.05).

-

Cause: Free rotation of the bond between the benzothiazole and the phenyl ring allows non-radiative decay.

-

Solution: Rigidify the structure (e.g., fuse the rings or add bulky substituents ortho to the linkage) to restrict rotation.

-

-

Problem: Poor Solubility in Aqueous Media.

-

Cause: Benzothiazoles are inherently lipophilic.

-

Solution: Introduce sulfonate groups (-SO₃⁻) or polyethylene glycol (PEG) chains to the benzothiazole backbone (specifically at the 5- or 6-position).

-

-

Problem: Interference from Albumin (BSA) in Serum.

-

Cause: Hydrophobic pockets in BSA bind the probe.

-

Solution: Use ratiometric sensing to self-calibrate, or design the probe with a zwitterionic surface to reduce non-specific binding.

-

References

-

Benzothiazole-Based Fluorescent Sensor for Ratiometric Detection of Zn(II) Ions. ResearchGate. Available at: [Link]

-

Near-Infrared Probes for Biothiols (Cysteine, Homocysteine, and Glutathione): A Comprehensive Review. ACS Omega. Available at: [Link]

-

Turn–on fluorescent naphthalimide–benzothiazole probe for cyanide detection. Spectrochimica Acta Part A. Available at: [Link]

-

A Benzothiazole-Based Fluorescent Probe for Ratiometric Detection of Al3+. International Journal of Molecular Sciences. Available at: [Link][3]

-

2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks. Molecules. Available at: [Link][3]

Sources

Advanced Synthesis of Styrylbenzothiazoles via Knoevenagel Condensation

Executive Summary: The Strategic Scaffold

The benzothiazole moiety is a privileged pharmacophore in medicinal chemistry, ubiquitous in oncology (e.g., antitumor agents), neurodegenerative diagnostics (e.g., amyloid-beta imaging), and antimicrobial therapeutics.[1] While the formation of the benzothiazole ring itself is a critical step, the functionalization of the C2 position via Knoevenagel condensation represents a pivotal gateway to chemical diversity.

This guide focuses on the synthesis of 2-styrylbenzothiazoles and related acrylonitrile derivatives. Unlike simple ring closures, these Knoevenagel-type condensations exploit the acidity of the C2-methyl or C2-methylene groups to generate extended

Mechanistic Rationale: The Acidity of C2

To successfully execute these syntheses, one must understand the electronic causality. The C2 position of the benzothiazole ring is electron-deficient due to the inductive effect of the adjacent nitrogen and sulfur atoms.

-

Substrate Activation: When a methyl group (in 2-methylbenzothiazole) or a methylene group (in 2-benzothiazolylacetonitrile) is attached at C2, the protons become acidic (

for methyl; lower for acetonitrile). -

Deprotonation: A base (catalyst) abstracts a proton, generating a resonance-stabilized carbanion.

-

Nucleophilic Attack: This carbanion attacks the electrophilic carbonyl of an aromatic aldehyde.

-

Elimination: Spontaneous dehydration (often driven by heat or anhydrides) yields the thermodynamically stable (

)-alkene.

Visualization: Base-Catalyzed Mechanism

The following diagram illustrates the pathway for the condensation of 2-methylbenzothiazole with an aromatic aldehyde.

Caption: Mechanistic pathway of the base-catalyzed condensation transforming 2-methylbenzothiazole into styryl derivatives.

Experimental Protocols

We present two distinct methodologies: a Classical High-Yield Protocol for scale-up and robustness, and a Green Catalytic Protocol for medicinal chemistry libraries requiring rapid turnaround and minimal waste.

Protocol A: Classical Acetic Anhydride Mediated Synthesis

Best for: Large-scale synthesis of simple styrylbenzothiazoles where solvent waste is less of a concern.

Rationale: Acetic anhydride acts as both the solvent and the dehydrating agent, driving the equilibrium forward by irreversibly removing water.

Materials:

-

2-Methylbenzothiazole (10 mmol)

-

Substituted Benzaldehyde (10 mmol)

-

Acetic Anhydride (5 mL)

-

Catalyst: Glacial Acetic Acid (0.5 mL) or catalytic H2SO4 (2 drops)

Step-by-Step Workflow:

-

Charge: In a 50 mL round-bottom flask, combine the 2-methylbenzothiazole and the aromatic aldehyde.

-

Solvent Addition: Add acetic anhydride. The reaction is often exothermic; add slowly.

-

Reflux: Heat the mixture to reflux (

) for 4–8 hours.-

Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The product usually fluoresces under UV (365 nm).

-

-

Work-up: Cool the reaction mixture to room temperature. Pour onto crushed ice (50 g) with vigorous stirring.

-

Precipitation: The product will precipitate as a solid. Allow to stand for 1 hour to hydrolyze excess anhydride.

-

Purification: Filter the solid, wash with water (

mL), and recrystallize from hot ethanol.

Protocol B: Green Microwave-Assisted Synthesis (Solvent-Free)

Best for: Library generation, electron-poor aldehydes, and environmentally conscious workflows.

Rationale: Microwave irradiation provides rapid dielectric heating, overcoming the activation energy barrier for the deprotonation step without the need for bulk solvents.

Materials:

-

2-(Benzo[d]thiazol-2-yl)acetonitrile (or 2-Methylbenzothiazole) (1 mmol)

-

Aromatic Aldehyde (1 mmol)[2]

-

Catalyst: Piperidine (2 drops) or Ionic Liquid ([BMIM][BF4])

-

Equipment: Microwave Reactor (e.g., Monowave 300)

Step-by-Step Workflow:

-

Mix: Grind the reactants in a mortar if solid, or mix in a process vial. Add the catalyst.

-

Irradiate: Seal the vial. Set parameters:

-

Temperature:

-

Power: Dynamic (Max 150 W)

-

Time: 5–15 minutes.

-

-

Extraction: Cool to RT. If using ionic liquid, extract the product with diethyl ether (the IL remains and can be recycled). If solvent-free with amine, wash the solid with cold ethanol.

-

Yield: Typically >85% isolated yield.

Visualization: Experimental Workflow Comparison

Caption: Comparison of time-investment and unit operations between classical and microwave-assisted protocols.

Data Analysis: Catalyst & Substituent Effects

The efficiency of the Knoevenagel condensation on the benzothiazole scaffold is heavily dependent on the electrophilicity of the aldehyde and the basicity of the catalyst.

Table 1: Comparative Yields of 2-Styrylbenzothiazoles (Substituted Benzaldehyde + 2-Methylbenzothiazole)

| Aldehyde Substituent (R) | Method A (Reflux/Ac2O) | Method B (Microwave/Piperidine) | Reaction Time (Method B) | Notes |

| H (Unsubstituted) | 75% | 92% | 8 min | Standard reference. |

| 4-NO2 (Electron W/D) | 88% | 96% | 5 min | Fast reaction due to activated carbonyl. |

| 4-N(Me)2 (Electron Don) | 60% | 85% | 15 min | Requires longer time; push-pull system created (fluorescent). |

| 4-OH (Phenolic) | 65% | 88% | 10 min | Method A can lead to O-acetylation side products. |

| 4-Cl (Halogen) | 78% | 94% | 7 min | Excellent purity in MW method. |

Data aggregated from comparative studies (See References [1], [3]).

Therapeutic & Diagnostic Applications

Why synthesize these compounds? The Knoevenagel adducts of benzothiazole are not merely intermediates; they are functional end-points in drug discovery.

A. Alzheimer's Disease (Amyloid Imaging)

Derivatives like (E)-2-(4-(dimethylamino)styryl)benzothiazole act as molecular rotors.

-

Mechanism: In solution, the styryl bond rotates, quenching fluorescence. When bound to rigid Amyloid-

plaques, rotation is restricted, and fluorescence turns "ON". -

Relevance: These are analogues of Thioflavin T, critical for in vivo PET/SPECT imaging agents (e.g., Flutemetamol).

B. Antitumor Agents

Styrylbenzothiazoles exhibit potent antiproliferative activity against breast (MCF-7) and colon (HCT-116) cancer cell lines.

-

Target: Many act by intercalating DNA or inhibiting Topoisomerase II due to their planar, aromatic structure.

-

SAR Insight: Electron-donating groups (OMe, NMe2) on the styryl ring often enhance cytotoxicity [2].

References

-

Microwave-assisted synthesis under solvent-free conditions of (E)-2-(Benzo[d]thiazol-2-yl)-3-arylacrylonitriles. ResearchGate. (Accessed 2023).[3]

-

Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents. National Institutes of Health (PMC). (2024).

-

Catalyst-Free Synthesis of 2-Arylbenzothiazoles in an Air/DMSO Oxidant System. Organic Chemistry Portal. (2016).

-

Green and Highly Efficient Synthesis of 2-Arylbenzothiazoles Using Glycerol. National Institutes of Health (PMC). (2013).

-

Microwave Assisted Synthesis of Novel Benzothiazole Derivatives. International Journal of Pharmacy and Biological Sciences.

Sources

Nucleophilic addition reactions of benzothiazolium salts

An In-depth Technical Guide to the Nucleophilic Addition Reactions of Benzothiazolium Salts: Mechanisms, Synthetic Applications, and Pharmaceutical Relevance

Abstract